3-Pyridinamine, 6-methoxy-2-propoxy- is a chemical compound that belongs to the class of pyridine derivatives. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a methoxy group and a propoxy group attached to the pyridine ring, which can influence its chemical behavior and potential applications.
The compound can be synthesized through various chemical reactions involving precursors such as 2-methoxy-3-nitropyridine. The synthesis typically involves catalytic hydrogenation and subsequent reactions to introduce the propoxy group. Its molecular formula is C12H16N2O2, and it is often studied for its biological activity and potential pharmaceutical applications .
3-Pyridinamine, 6-methoxy-2-propoxy- is classified under:
The synthesis of 3-Pyridinamine, 6-methoxy-2-propoxy- can be achieved through several methods:
The synthesis process often requires careful control of reaction conditions such as temperature, pressure, and time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of reactions.
The molecular structure of 3-Pyridinamine, 6-methoxy-2-propoxy- consists of:
The structural representation can be depicted using SMILES notation: CC(C)OCC1=CC(=C(N)C=C1)OC
.
3-Pyridinamine, 6-methoxy-2-propoxy- can participate in various chemical reactions:
The choice of reagents and solvents significantly impacts the outcome of these reactions. For example, using Lewis acids can facilitate acylation processes effectively.
The mechanism of action for compounds like 3-Pyridinamine, 6-methoxy-2-propoxy- generally involves interaction with biological targets such as enzymes or receptors:
Some relevant physical properties include:
Key chemical properties include:
3-Pyridinamine, 6-methoxy-2-propoxy- has several scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5